molecular formula C18H17NO3 B14060337 N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B14060337
M. Wt: 295.3 g/mol
InChI Key: GWFLKGAUVKTYDQ-UHFFFAOYSA-N
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Description

WAY-324109 is a chemical compound known for its role as an androgen receptor modulator It has been studied for its potential applications in various fields, including medicine and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324109 involves several steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the core structure: This involves the use of specific reagents and catalysts to create the basic framework of the compound.

    Functionalization: Various functional groups are added to the core structure to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.

Industrial Production Methods

Industrial production of WAY-324109 follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

WAY-324109 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution reagents: Halogens and other electrophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

    Chemistry: It is used as a model compound to study androgen receptor modulation and related chemical reactions.

    Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential use in treating conditions related to androgen receptor activity, such as certain cancers and hormonal disorders.

    Industry: WAY-324109 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324109 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool for studying androgen receptor-related processes.

Comparison with Similar Compounds

WAY-324109 is unique in its specific structure and properties, but it can be compared to other androgen receptor modulators such as:

    Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.

    Dehydroepiandrosterone: Another endogenous steroid hormone with similar effects on androgen receptors.

These compounds share some similarities in their mechanisms of action but differ in their specific structures and effects, highlighting the uniqueness of WAY-324109.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20)

InChI Key

GWFLKGAUVKTYDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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